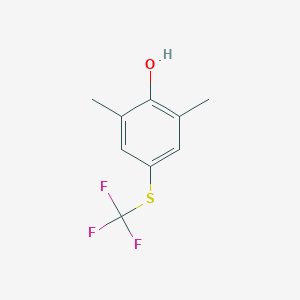

2,6-Dimethyl-4-(trifluoromethylthio)phenol

Description

Significance of Organofluorine Compounds in Contemporary Chemical Science

Organofluorine compounds, organic molecules containing a carbon-fluorine bond, are pivotal in modern chemical science. numberanalytics.comwikipedia.org The inclusion of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This has led to their widespread use in numerous fields, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comwikipedia.org An estimated 20% of all pharmaceuticals contain fluorine, highlighting the element's importance in drug design. mdpi.com The unique characteristics of fluorine, such as its high electronegativity and the strength of the C-F bond, contribute to enhanced metabolic stability, bioavailability, and binding affinity in drug candidates. researchgate.netnih.gov

The trifluoromethylthio (-SCF3) group is a highly valued functional group in molecular design for its ability to fine-tune the properties of a parent molecule. researchgate.net Its introduction into a molecular structure is a key strategy for enhancing biological and physicochemical characteristics. bohrium.comscilit.com The -SCF3 group is known to significantly increase lipophilicity, a property that can improve a molecule's ability to permeate cell membranes. mdpi.comresearchgate.net This group also offers protection against enzymatic metabolism in vivo, which can increase the stability and half-life of a potential drug. researchgate.nethovione.com

The strong electron-withdrawing nature of the -SCF3 group further modifies the electronic properties of the molecule to which it is attached. researchgate.net This combination of high lipophilicity and electron-withdrawing capacity makes the trifluoromethylthio group a powerful tool for chemists aiming to optimize molecular properties for specific applications in medicine and agrochemistry. mdpi.comresearchgate.net

chemicalbook.comrsc.orgrsc.orgchemicalbook.comFluorinated phenolic derivatives are compounds that have found significant utility in the fields of advanced materials and agrochemical research. In materials science, incorporating fluorine into phenolic resins can enhance thermal stability and hydrophobicity. researchgate.net Fluoropolymers, a class of materials that includes fluorinated phenolics, are known for their high thermal stability and chemical resistance. numberanalytics.commdpi.com

In agriculture, fluorinated compounds make up a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnumberanalytics.com The introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) into a pesticide's molecular structure can enhance its efficacy, selectivity, and stability. researchgate.netnumberanalytics.com Specifically, fluorinated phenolic structures are investigated for their potential bioactivity. For instance, the parent compound 4-(Trifluoromethylthio)phenol (B1307856) is noted as an intermediate in the synthesis of the veterinary drug toltrazuril. sigmaaldrich.comguidechem.com

Contextualization of 2,6-Dimethyl-4-(trifluoromethylthio)phenol within Substituted Phenolic Systems

Phenols are a class of compounds characterized by a hydroxyl (-OH) group attached to an aromatic ring. Their chemical properties, particularly acidity, are heavily influenced by the presence of other substituents on the ring. libretexts.orgucalgary.ca Electron-withdrawing groups, such as nitro (-NO2) or the trifluoromethylthio (-SCF3) group, generally increase the acidity of the phenol (B47542) by stabilizing the corresponding phenolate (B1203915) anion through resonance or inductive effects. libretexts.orgmdpi.com Conversely, electron-donating groups, like alkyl groups (-CH3), tend to decrease acidity. mdpi.com

This compound is a uniquely substituted phenol. It features two electron-donating methyl groups in the ortho positions relative to the hydroxyl group, and a strong electron-withdrawing trifluoromethylthio group in the para position. The interplay of these opposing electronic effects, combined with the steric hindrance from the two methyl groups flanking the hydroxyl group, dictates its specific chemical reactivity and physical properties. The para-positioning of the -SCF3 group allows for maximal electronic influence on the phenolic hydroxyl group. libretexts.org A study on the electrophilic trifluoromethylthiolation of various phenols successfully synthesized this compound, demonstrating a clean reaction that furnished the 4-SCF3-substituted derivative. rsc.orgrsc.org

Scope and Objectives of Academic Inquiry on this compound

Academic research into a novel compound like this compound typically encompasses several key objectives. A primary goal is the development of efficient and selective synthetic routes for its preparation. frontiersin.orgosu.edu For this specific compound, methods for its synthesis via electrophilic trifluoromethylthiolation have been reported. rsc.orgrsc.org

A second objective is the thorough characterization of the compound's chemical and physical properties. This includes determining its structure and properties through techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis, data which has been published for this molecule. rsc.org

Further academic inquiry aims to understand the molecule's reactivity and explore its potential applications. mdpi.com Based on its structure, which combines features of agrochemical and pharmaceutical building blocks (a fluorinated phenol), research could be directed toward evaluating its biological activity. The overarching goal of such academic work is to build a comprehensive understanding of the new molecule, contributing to the broader fields of organic synthesis, materials science, and medicinal chemistry. nih.govoup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYSTCDWANUKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564175 | |

| Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-69-5 | |

| Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 2,6 Dimethyl 4 Trifluoromethylthio Phenol

Electrophilic Trifluoromethylthiolation Strategies for Phenolic Substrates

The direct introduction of the SCF3 group onto a phenol (B47542) ring is a primary approach for synthesizing trifluoromethylthiolated phenols. This is typically achieved through electrophilic trifluoromethylthiolation, where an electron-rich aromatic system, such as a phenol, attacks a reagent that serves as an electrophilic "SCF3+" source.

N-Trifluoromethylsulfanylaniline (PhNHSCF3) Mediated Functionalization

N-Trifluoromethylsulfanylaniline has emerged as a key reagent for the electrophilic trifluoromethylthiolation of various aromatic and heteroaromatic compounds, including phenols. Its utility lies in its ability to efficiently transfer the SCF3 moiety under specific reaction conditions.

The electrophilic trifluoromethylthiolation of phenols using N-trifluoromethylsulfanylaniline is often promoted by the addition of a Lewis acid or a strong Brønsted acid. rsc.orgrsc.org These promoters play a crucial role in activating the trifluoromethylthiolating agent and influencing the regioselectivity and efficiency of the reaction.

For highly reactive substrates like catechol and pyrogallol, a milder Lewis acid such as boron trifluoride etherate (BF3·Et2O) is sufficient to promote the reaction. rsc.orgrsc.org However, for less reactive phenols, a stronger acid like triflic acid (TfOH) is required to achieve good yields. rsc.orgrsc.org The choice of promoter is critical for optimizing the reaction conditions based on the reactivity of the phenolic substrate.

The functionalization is noted to be exclusively para-selective. In phenols where both the ortho and para positions are unsubstituted, the trifluoromethylthiolation occurs solely at the para position. rsc.orgrsc.org If the para position is already substituted, the SCF3 group is directed to the ortho position. rsc.orgrsc.org This high degree of regioselectivity is a significant advantage of this methodology.

The direct synthesis of 2,6-dimethyl-4-(trifluoromethylthio)phenol from 2,6-dimethylphenol (B121312) has been successfully achieved using N-trifluoromethylsulfanylaniline in the presence of triflic acid. rsc.orgrsc.org The reaction proceeds cleanly to furnish the desired 4-SCF3-substituted product. rsc.org This transformation highlights the robustness of the method for the regioselective functionalization of sterically hindered phenols.

Reaction Details for the Synthesis of this compound: rsc.org

| Parameter | Value |

| Starting Material | 2,6-Dimethylphenol |

| Reagent | N-Trifluoromethylsulfanylaniline (PhNHSCF3) |

| Promoter | Triflic Acid (TfOH) |

| Product | This compound |

| Yield | Not explicitly stated, but described as cleanly furnishing the product. |

| Appearance | Yellow solid |

| Melting Point | 40.4–42.7 °C |

Strategies Involving Trifluoromethylsulfenyl Chloride

Trifluoromethylsulfenyl chloride (CF3SCl) is another potent electrophilic trifluoromethylthiolating agent. Its high reactivity necessitates careful handling and specific catalytic systems to control its reactivity and achieve selective functionalization.

While a direct report on the synthesis of this compound using trifluoromethylsulfenyl chloride was not found, a closely related analogue, 4-trifluoromethylmercapto-2,3-dimethylphenol, has been synthesized using this reagent with titanium tetrachloride (TiCl4) as a catalyst. chemicalbook.com In this process, 2,3-dimethylphenol (B72121) was treated with trifluoromethylsulfenyl chloride in dichloromethane, with TiCl4 acting as a catalyst, to yield the desired product. chemicalbook.com This suggests that a similar TiCl4-catalyzed approach could potentially be applied to 2,6-dimethylphenol.

Dual Catalysis Systems for Aromatic Trifluoromethylthiolation

Recent advancements in trifluoromethylthiolation have led to the development of dual catalytic systems. These systems often involve the combination of a Lewis acid and a Lewis base to achieve highly efficient and regioselective functionalization of arenes under mild conditions. nih.govacs.orgnih.gov

One such system employs a combination of iron(III) chloride (FeCl3) as a Lewis acid and diphenyl selenide (B1212193) (Ph2Se) as a Lewis base to activate N-trifluoromethylthiosaccharin. nih.govacs.orgnih.gov This dual catalytic approach has been shown to be effective for the trifluoromethylthiolation of a wide range of arenes, including phenols, with low catalyst loadings and at room temperature. nih.govacs.org The high regioselectivity observed is attributed to the steric bulk of the proposed trifluoromethylthiolated diphenyl selenium cation intermediate. acs.org While the specific application of this dual system to 2,6-dimethylphenol has not been detailed, its success with other substituted phenols suggests its potential applicability. nih.govacs.org

Exploration of Lewis Acid and Lewis Base Combinations (e.g., Iron(III) Chloride and Diphenyl Selenide)

A significant advancement in the synthesis of trifluoromethylthiolated arenes involves a dual catalytic system using a combination of a Lewis acid and a Lewis base. nih.govacs.org Researchers have developed a method that employs iron(III) chloride (FeCl₃) as a Lewis acid and diphenyl selenide (Ph₂Se) as a Lewis base to activate an electrophilic trifluoromethylthiolating reagent. nih.govacs.orgnih.gov

This dual catalytic approach enables the regioselective functionalization of a variety of arenes, including phenols, under mild conditions. nih.govacs.org The proposed mechanism suggests that the Lewis acid, FeCl₃, activates the trifluoromethylthiolating agent. This activated species then undergoes a rapid substitution reaction with the Lewis base, diphenyl selenide, to form a trifluoromethylated selenium cation, which then acts as the key electrophile in the aromatic substitution reaction. nih.gov

This method has proven effective for the trifluoromethylthiolation of various substituted phenols, anisoles, and other electron-rich aromatic compounds. nih.govacs.org The reactions are typically fast and efficient, often proceeding with low catalyst loadings (2.5–5 mol %) at room temperature or slightly elevated temperatures (40 °C). nih.govacs.org

Table 1: Trifluoromethylthiolation of Phenols using FeCl₃ and Ph₂Se Dual Catalysis

| Substrate | Catalyst Loading (mol %) | Temperature | Time (h) | Yield (%) | Citation |

| 2-Methylanisole | 2.5 | Room Temp. | 2 | Not specified | nih.gov |

| 2-Hydroxynaphthalene | 2.5 | Room Temp. | 0.5 | 91 | nih.gov |

| 6-Methoxysalicyaldehyde | 5.0 | Room Temp. | 4 | 62 | nih.gov |

| 2-Cyanoaniline | 2.5 | Room Temp. | 22 | 70 | nih.gov |

Application of N-(Trifluoromethylthio)saccharin as a Reagent

The development of shelf-stable, easy-to-handle electrophilic trifluoromethylthiolating reagents has been crucial for advancing this field. Among these, N-(trifluoromethylthio)saccharin has emerged as a highly effective reagent. nih.govsmolecule.com It is more reactive than many other electrophilic trifluoromethylthiolating agents and reacts with a wide array of nucleophiles under mild conditions. orgsyn.org

N-(Trifluoromethylthio)saccharin is particularly effective when used in conjunction with the iron(III) chloride and diphenyl selenide dual catalytic system for the trifluoromethylthiolation of arenes. nih.govacs.orgnih.gov The saccharin (B28170) framework contains strong electron-withdrawing sulfonyl and carbonyl groups, which enhance the electrophilicity of the sulfur atom, facilitating the transfer of the SCF₃ group. smolecule.com

The synthesis of this compound has been specifically accomplished using an electrophilic trifluoromethylthiolating agent in the presence of an acid promoter. rsc.orgrsc.org In a reported procedure, 2,6-dimethylphenol was reacted with N-(trifluoromethylsulfanyl)aniline (PhNHSCHF₃), a different electrophilic reagent, in the presence of triflic acid (TfOH) to cleanly furnish the desired 4-SCF₃-substituted product, this compound. rsc.orgrsc.org This highlights the para-selective nature of the electrophilic trifluoromethylthiolation on phenols that are unsubstituted at the para position. rsc.org

Table 2: Synthesis of this compound

| Starting Material | Reagent | Promoter | Product | Citation |

| 2,6-Dimethylphenol | PhNHSCF₃ | TfOH | This compound | rsc.orgrsc.org |

Emerging Synthetic Methodologies for Introducing the Trifluoromethylthio Moiety

The importance of the trifluoromethylthio group in pharmaceuticals and agrochemicals has driven the development of new synthetic methods. rsc.orgresearchgate.net These emerging strategies aim to introduce the SCF₃ group more efficiently, selectively, and into complex molecules at later stages of a synthetic sequence.

Development of Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of a functional group into a complex molecule, often a drug candidate or natural product, in the final steps of its synthesis. rsc.orgresearchgate.netrsc.org This approach is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship studies without the need to re-synthesize the molecule from scratch. nih.gov The introduction of the CF₃S group is a sought-after late-stage modification due to its ability to improve lipophilicity and bioavailability. rsc.orgresearchgate.net

Strategies for late-stage trifluoromethylthiolation include metal-catalyzed reactions, organocatalysis, and photoredox catalysis, which can overcome the challenge of functionalizing complex scaffolds with multiple reactive sites. researchgate.netrsc.org These methods provide pathways for the direct trifluoromethylthiolation of arenes and heteroarenes under conditions that are often mild enough to be compatible with a wide range of functional groups present in bioactive molecules. rsc.orgresearchgate.netresearchgate.net

Advancements in Electrophilic Trifluoromethylating Reagents

The field of electrophilic trifluoromethylation and trifluoromethylthiolation has seen the development of several powerful reagents. These reagents are designed to act as sources of an electrophilic "CF₃⁺" or "SCF₃⁺" species. nih.govresearchgate.net Prominent examples of electrophilic trifluoromethylating reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). researchgate.netconicet.gov.arbrynmawr.edu

These reagents have expanded the scope of substrates that can be functionalized to include arenes, heteroarenes, phenols, and alkenes. conicet.gov.arbrynmawr.edu While many of these were initially developed for trifluoromethylation (adding a CF₃ group), analogous reagents for trifluoromethylthiolation (adding an SCF₃ group) have also been created. For example, N-Trifluoromethylthiophthalimide and N-Trifluoromethylthiosaccharin are effective electrophilic sources of the SCF₃ group. researchgate.netnih.gov These advancements provide chemists with a broader toolkit for introducing the trifluoromethylthio group with high efficiency and selectivity. nih.govconicet.gov.ar

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl 4 Trifluoromethylthio Phenol

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For 2,6-Dimethyl-4-(trifluoromethylthio)phenol, ESI-HRMS analysis was conducted in negative ion mode. The spectrum showed a deprotonated molecule [M - H]⁻ with a measured m/z of 221.0253. rsc.org This experimental value is in excellent agreement with the theoretical m/z of 221.0253 calculated for the formula C₉H₈F₃OS⁻, thus confirming the molecular formula of the compound. rsc.org

Table 4: ESI-HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.org

A sharp band at 3613 cm⁻¹ and a broader band at 3449 cm⁻¹ are characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Bands at 1586 cm⁻¹ and 1473 cm⁻¹ are assigned to the C=C stretching vibrations within the aromatic ring.

Strong absorption bands at 1330 cm⁻¹ , 1153 cm⁻¹ , and 1093 cm⁻¹ are typical for C-F and S-CF₃ stretching vibrations, confirming the presence of the trifluoromethylthio group.

Other notable bands include those at 876 cm⁻¹ , 754 cm⁻¹ , and 730 cm⁻¹ , which are in the fingerprint region and relate to C-H bending and other skeletal vibrations. rsc.org

Table 5: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3613, 3449 | O-H Stretch (Phenol) |

| 1586, 1473 | C=C Stretch (Aromatic) |

| 1330, 1153, 1093 | C-F / S-CF₃ Stretch |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structure Determination (Applicable to related compounds)

For instance, single-crystal X-ray diffraction studies on other 2,6-disubstituted phenols reveal key structural features that are likely to be present in the target molecule benthamdirect.comnih.gov. The steric hindrance imposed by the two methyl groups in the ortho positions to the hydroxyl group significantly influences the orientation of the phenolic proton and the potential for intermolecular hydrogen bonding. In many 2,6-disubstituted phenols, the hydroxyl group is often observed to be somewhat shielded by the adjacent substituents, which can affect its participation in hydrogen bond networks.

Other Complementary Spectroscopic Techniques in Phenolic Compound Analysis

Beyond the core techniques of NMR and IR spectroscopy, a suite of other complementary spectroscopic methods is invaluable for the comprehensive analysis of phenolic compounds like this compound eurekaselect.comjchps.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region cdnsciencepub.com. For this compound, the presence of the aromatic ring conjugated with the hydroxyl and trifluoromethylthio groups is expected to give rise to distinct absorption maxima. The position and intensity of these bands can be sensitive to the solvent environment and the pH, particularly due to the potential for deprotonation of the phenolic hydroxyl group under basic conditions cdnsciencepub.com. Computational studies on substituted phenols have shown good correlation between theoretical and experimental UV absorption spectra, aiding in the interpretation of these electronic transitions nih.govdntb.gov.ua. The absorption spectrum of phenol (B47542) itself shows a maximum absorbance (λmax) around 275 nm, and substitutions on the ring can cause shifts in this absorption docbrown.info.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis scielo.brpurdue.edu. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, confirming the molecular formula of C₉H₉F₃OS. The fragmentation pattern observed in the mass spectrum can reveal the presence of key structural motifs. For example, the loss of a methyl group, a trifluoromethyl group, or the entire trifluoromethylthio group could be expected fragmentation pathways, providing further evidence for the proposed structure. Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of phenolic compounds scielo.br.

Raman Spectroscopy:

Raman spectroscopy, a vibrational spectroscopy technique, provides information that is complementary to IR spectroscopy. It is particularly useful for analyzing molecular vibrations that result in a change in polarizability. For phenolic compounds, Raman spectroscopy can provide distinct signals for the aromatic ring vibrations and the vibrations of the substituent groups uliege.beoptica.orgresearchgate.net. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal of phenols, allowing for the detection of very low concentrations and providing insights into the molecule's interaction with surfaces mdpi.comacs.org. The Raman spectrum of this compound would be expected to show characteristic bands for the C-S stretching, C-F stretching, and aromatic C-C stretching vibrations.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

| ¹H NMR | Chemical shifts for aromatic, methyl, and hydroxyl protons. | Provides information on the electronic environment of the protons and their connectivity. |

| ¹³C NMR | Chemical shifts for aromatic, methyl, and trifluoromethyl carbons. | Reveals the carbon skeleton of the molecule. |

| ¹⁹F NMR | A singlet for the -SCF₃ group. | Confirms the presence and electronic environment of the trifluoromethyl group. |

| IR | Stretching frequencies for O-H, C-H, C=C (aromatic), C-F, and C-S bonds. | Identifies the functional groups present in the molecule. |

| HRMS | Precise mass-to-charge ratio (m/z). | Confirms the elemental composition and molecular weight. |

| UV-Vis | Absorption maxima (λmax) in the UV region. | Indicates the presence of a chromophore (the substituted aromatic ring). |

| Raman | Characteristic scattering peaks for various vibrational modes. | Complements IR data and provides further structural details. |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyl 4 Trifluoromethylthio Phenol and Analogues

Electrophilic Aromatic Substitution Reactions of Trifluoromethylthio-Phenols

The trifluoromethylthio (-SCF3) group, along with other substituents on the phenol (B47542) ring, plays a significant role in directing the outcome of electrophilic aromatic substitution reactions.

The regioselectivity of electrophilic aromatic substitution on trifluoromethylthio-phenols is heavily influenced by the electronic nature and position of the substituents present on the aromatic ring. Research has shown that the trifluoromethylthiolation of phenols is exclusively para-selective when the para-position is unsubstituted. nih.gov In cases where the para-position is already occupied, the incoming electrophile is directed to the ortho-position. nih.gov This demonstrates the strong directing effect of the hydroxyl group.

For instance, the acid-promoted electrophilic trifluoromethylthiolation of various substituted phenols using N-(trifluoromethylsulfanyl)aniline in the presence of BF3·Et2O or triflic acid consistently yields para-substituted products if the para position is free. nih.gov When para-substituted phenols are used, the reaction proceeds to give the ortho-substituted SCF3-products. nih.gov This high degree of regiochemical control is a valuable tool in synthetic chemistry.

The conditions under which electrophilic aromatic substitution reactions are carried out can significantly impact the distribution of products. The choice of catalyst, solvent, and temperature can all influence the regioselectivity and yield of the desired products.

In the trifluoromethylthiolation of phenols, the use of a Lewis acid catalyst like iron(III) chloride in combination with a diphenyl selenide (B1212193) co-catalyst has been shown to be effective for a range of anisoles, phenols, and N-protected anilines under mild conditions (room temperature to 40 °C). acs.org This dual catalytic system allows for low catalyst loadings and efficient functionalization. acs.org

The nature of the electrophilic reagent itself is also a critical factor. For example, in nitration reactions of 4-(trifluoromethylthio)phenol (B1307856), the use of nitric acid alone leads to the formation of a mononitro derivative. rsc.org However, employing a mixture of nitric and sulfuric acid results in the formation of a dinitro product, showcasing how the reaction medium can dictate the extent of substitution. rsc.org

Functional Group Transformations and Derivatizations of the Trifluoromethylthio-Phenol Core

The trifluoromethylthio-phenol scaffold serves as a versatile platform for a variety of functional group transformations, allowing for the synthesis of a diverse array of derivatives.

Halogenation of trifluoromethylthio-phenols provides a straightforward method for introducing bromine or iodine atoms onto the aromatic ring. These halogenated derivatives are valuable intermediates for further synthetic manipulations, such as cross-coupling reactions.

Studies on 4-(trifluoromethylthio)phenol have demonstrated that it readily reacts with N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) to yield the corresponding bromo- and iodo-substituted products. nih.govrsc.org The reaction with NIS in the presence of triflic acid and BF3·Et2O leads to the formation of a diiodo derivative. rsc.org

Table 1: Halogenation of 4-(Trifluoromethylthio)phenol

| Reagent | Product | Reference |

| N-Bromosuccinimide (NBS) | Bromo-substituted phenol | nih.govrsc.org |

| N-Iodosuccinimide (NIS) | Iodo-substituted phenol | nih.govrsc.org |

| N-Iodosuccinimide (NIS) / TfOH, BF3·Et2O | Diiodo-substituted phenol | rsc.org |

This table summarizes the halogenation reactions performed on 4-(trifluoromethylthio)phenol.

Nitration introduces a nitro group onto the aromatic ring, a transformation that can significantly alter the electronic properties of the molecule and provide a handle for further chemical modifications.

The nitration of 4-(trifluoromethylthio)phenol has been investigated under different conditions. nih.govrsc.org Treatment with nitric acid at 30-40 °C results in the formation of 2-nitro-4-(trifluoromethylthio)phenol in good yield. rsc.org When a stronger nitrating agent, a mixture of nitric and sulfuric acid, is used, dinitration occurs, yielding 2,6-dinitro-4-(trifluoromethylthio)phenol. rsc.org

Table 2: Nitration of 4-(Trifluoromethylthio)phenol

| Reagent | Product | Yield | Reference |

| HNO3 | 2-Nitro-4-(trifluoromethylthio)phenol | 87% | rsc.org |

| HNO3/H2SO4 | 2,6-Dinitro-4-(trifluoromethylthio)phenol | - | rsc.org |

This table details the products and yields obtained from the nitration of 4-(trifluoromethylthio)phenol under different conditions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. mdpi.com Halogenated derivatives of trifluoromethylthio-phenols are excellent substrates for this reaction, enabling the synthesis of complex biaryl structures.

For example, a 4-bromobenzyl ether derivative of 4-(trifluoromethylthio)phenol has been successfully subjected to Suzuki-Miyaura coupling with phenylboronic acid. nih.govrsc.org This reaction, catalyzed by Pd(OAc)2 and PPh3, proceeds in good yield to furnish the corresponding cross-coupled product. rsc.org The ability to perform such coupling reactions highlights the synthetic utility of the functionalized trifluoromethylthio-phenol core. The choice of palladium source, ligand, solvent, and base can significantly affect the outcome of Suzuki-Miyaura couplings. beilstein-journals.org

Intramolecular Cyclization Pathways Observed in Related Phenol Derivatives

While 2,6-Dimethyl-4-(trifluoromethylthio)phenol itself is a stable endpoint in many synthetic routes, its analogues, particularly those with reactive side chains, can undergo various intramolecular cyclization reactions. These pathways are crucial in the synthesis of complex heterocyclic structures from simpler phenolic precursors. The nature of the cyclization is highly dependent on the substituents present, the reagents used, and the reaction mechanism, which can be ionic or radical-based.

One prominent pathway involves the acid-promoted trifluoromethylthiolation of phenols bearing an alkene substituent, such as 2-allylphenol (B1664045). In this process, after the initial electrophilic addition of the trifluoromethylthio group to the aromatic ring (typically at the para position), the alkene side chain can be activated by the acidic conditions. This leads to the formation of a secondary carbocation on the side chain. The phenolic oxygen, acting as an intramolecular nucleophile, can then attack this carbocation, resulting in the formation of a new heterocyclic ring. Specifically, the cyclization of the trifluoromethylthiolated 2-allylphenol derivative yields a five-membered 2,3-dihydrobenzofuran (B1216630) ring system. rsc.orgrsc.org

Another significant class of cyclization is the oxidative cyclization of phenol derivatives. These reactions often utilize hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA). A plausible mechanism involves the initial reaction of the hypervalent iodine reagent with the phenolic hydroxyl group. This activates the aromatic ring for a subsequent intramolecular nucleophilic attack by a side-chain, often at the ortho-position to the hydroxyl group. nih.govnih.gov This strategy has been employed to construct the benzo[de] nih.govacs.org-naphthyridine core from isoquinolin-7-ol precursors, demonstrating a non-spirocyclization pathway at the ortho-position. nih.govnih.gov

Radical-based mechanisms also provide pathways to cyclized products. For instance, the oxidative trifluoromethylthiolation of 2,3-allenoic acids with silver trifluoromethanethiolate (AgSCF₃) and an oxidant like ammonium (B1175870) persulfate can initiate a radical trifluoromethylthiolation followed by an intramolecular cyclization to yield β-trifluoromethylthiolated butenolides. researchgate.net Similarly, trifluoromethylthiolation of N-(o-cyanobiaryl)acrylamides mediated by visible light using N-trifluoromethylthiosaccharin as a source of the SCF₃ radical proceeds through a domino cyclization process. researchgate.net

The table below summarizes various intramolecular cyclization pathways observed in phenol derivatives related to the target compound.

| Starting Phenol Type | Reagent/Condition | Key Intermediate | Cyclized Product | Ref. |

| 2-Allylphenol | PhNHSCF₃ / TfOH | Secondary Carbocation | 2,3-Dihydrobenzofuran derivative | rsc.orgrsc.org |

| 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol | PIDA | Activated Phenol-Iodine Complex | Benzo[de] nih.govacs.org-naphthyridine derivative | nih.govnih.gov |

| 4-Aryl-2,3-allenoic acids | AgSCF₃ / (NH₄)₂S₂O₈ / Cu(I) | Radical adduct | β-Trifluoromethylthiolated butenolide | researchgate.net |

| Phenols and Diols | Bi(OTf)₃ | Dehydration-activated species | Chromane derivatives | thieme-connect.de |

Mechanistic Studies on Trifluoromethylthiolation Pathways

The introduction of the trifluoromethylthio (SCF₃) group onto an aromatic ring, a key step in the synthesis of this compound, primarily proceeds via an electrophilic aromatic substitution (SEAr) mechanism. However, the specific nature of the reactive species and the intermediates involved can vary depending on the chosen trifluoromethylthiolating agent and reaction conditions.

Direct trifluoromethylthiolation of phenols requires the use of an electrophilic "SCF₃⁺" source. As no stable SCF₃ cation exists, reagents are designed to generate a highly reactive species in situ that can deliver the trifluoromethylthio group to an electron-rich nucleophile like a phenol.

Several classes of electrophilic trifluoromethylthiolating reagents have been developed. A common and effective reagent is N-trifluoromethylthiosaccharin . orgsyn.orgorgsyn.org It is a shelf-stable, crystalline solid that displays high reactivity towards a range of nucleophiles, including electron-rich arenes. orgsyn.org Its reactivity can be further enhanced by the presence of a Lewis acid catalyst, such as iron(III) chloride, in combination with a Lewis base like diphenyl selenide. acs.orgnih.gov In this dual catalytic system, it is proposed that the Lewis acid activates the N-trifluoromethylthiosaccharin, while the Lewis base facilitates the transfer of the electrophilic sulfur species.

Another widely used reagent is N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) . rsc.orgrsc.org This reagent typically requires activation by a strong Brønsted acid, such as triflic acid (TfOH), or a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). rsc.orgrsc.org The acid promoter is believed to protonate the aniline (B41778) nitrogen, making the SCF₃ group more electrophilic and susceptible to attack by the phenol. The choice of acid promoter can depend on the reactivity of the phenolic substrate, with less reactive phenols requiring stronger acids like TfOH. rsc.orgrsc.org

The table below lists common electrophilic trifluoromethylthiolating systems and the likely nature of the active species.

| Reagent System | Proposed Activated Species | Typical Substrates | Ref. |

| N-Trifluoromethylthiosaccharin / FeCl₃ / Ph₂Se | Lewis acid-activated complex | Phenols, Anisoles | acs.orgnih.gov |

| N-(Trifluoromethylsulfanyl)aniline / TfOH or BF₃·Et₂O | Protonated N-(trifluoromethylsulfanyl)aniline | Phenols, Estradiol | rsc.orgrsc.org |

| N-Trifluoromethylthiosaccharin / TFE (solvent) | Solvent-activated electrophile | Electron-rich arenes | researchgate.net |

The trifluoromethylthiolation of phenols is consistent with a classical electrophilic aromatic substitution (SEAr) mechanism, which proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma (σ) complex. rsc.orglibretexts.org In this two-step process, the π-electrons of the aromatic ring first attack the activated electrophilic trifluoromethylthio species. This forms the σ-complex, in which the carbon atom bearing the new C-S bond becomes sp³-hybridized, and the positive charge is delocalized across the remaining sp²-hybridized carbons of the ring through resonance. libretexts.orglibretexts.org In the second step, a base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product.

The stability of the intermediate arenium ion is paramount in determining the rate and regioselectivity of the reaction. Substituents already present on the phenol ring exert powerful directing effects.

Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons by resonance, which significantly stabilizes the positive charge in the arenium ion when substitution occurs at the ortho and para positions. libretexts.orgaakash.ac.in

Alkyl (-CH₃) groups: These are activating, ortho-, para-directing groups primarily through an inductive effect, where they donate electron density through the sigma framework, stabilizing the adjacent positive charge in the carbocation intermediate. researchgate.netlumenlearning.com

For the synthesis of this compound from its precursor, 2,6-dimethylphenol (B121312), the directing effects of the substituents align to favor substitution at the C4 (para) position. The hydroxyl group strongly directs para, and the two methyl groups at C2 and C6 sterically hinder attack at the ortho positions (C3 and C5), further reinforcing para-substitution. The resulting arenium ion intermediate is stabilized by the resonance and inductive effects of the existing substituents.

Conversely, the trifluoromethylthio (-SCF₃) group itself is strongly electron-withdrawing and deactivating due to the high electronegativity of the fluorine atoms. orgsyn.org If this compound were to undergo a subsequent electrophilic substitution, the -SCF₃ group would deactivate the ring and direct incoming electrophiles to the meta positions (C3 and C5) relative to itself. rsc.orgunizin.org

The cleavage of the bond that provides the trifluoromethylthio group is fundamental to the reaction mechanism. This can occur via two distinct pathways: heterolytic or homolytic cleavage. curlyarrows.comallen.in

Heterolytic Cleavage: This process involves the unequal breaking of a covalent bond, where one fragment retains both electrons of the original bond, resulting in the formation of ions. libretexts.orgbyjus.compressbooks.pub In the context of electrophilic trifluoromethylthiolation of phenols using reagents like N-trifluoromethylthiosaccharin or acid-activated PhNHSCF₃, the mechanism is considered heterolytic. The aromatic ring's π-system attacks the electrophilic sulfur atom, and the S-N or S-Ag bond breaks heterolytically. This pathway is characterized by the movement of electron pairs, typically represented by double-barbed arrows in reaction mechanisms, and involves the formation of ionic intermediates, namely the arenium carbocation. libretexts.orgpressbooks.pub This is the generally accepted pathway for the reactions discussed in the preceding sections.

Homolytic Cleavage: This pathway, also known as homolysis, involves the equal division of bonding electrons between the two separating fragments. allen.inbyjus.com Each fragment receives one electron, leading to the formation of radicals—highly reactive species with an unpaired electron. libretexts.org Homolytic cleavage is typically initiated by energy input in the form of heat or light and is represented by single-barbed "fishhook" arrows. pressbooks.pub While less common for the direct trifluoromethylthiolation of simple phenols, radical pathways (implying homolytic cleavage of the S-CF₃ bond from a precursor) are well-established for certain systems. For example, reactions initiated by oxidants like potassium persulfate (K₂S₂O₈) or under visible-light photoredox catalysis often generate a trifluoromethylthio radical (•SCF₃). researchgate.net This radical can then add to an aromatic ring or other unsaturated systems, proceeding through a radical, rather than ionic, mechanism.

The choice between a heterolytic or homolytic pathway is dictated by the reagents and conditions. Electrophilic reagents in polar solvents favor heterolysis, while radical initiators or photochemical conditions promote homolysis.

| Cleavage Type | Driving Force | Key Intermediate(s) | Electron Movement | Typical Conditions | Ref. |

| Heterolytic | Polarized bond, Electrophile activation | Cation and Anion (e.g., Arenium ion) | Pair of electrons (double-barbed arrow) | Acid/Lewis acid catalysis, Polar solvents | libretexts.orgpressbooks.pub |

| Homolytic | Heat, UV light, Radical initiator | Radicals (e.g., •SCF₃) | Single electron (fishhook arrow) | High temp, UV light, Peroxides, K₂S₂O₈ | allen.inbyjus.com |

Computational and Theoretical Chemistry Approaches Applied to 2,6 Dimethyl 4 Trifluoromethylthio Phenol

Density Functional Theory (DFT) Calculations in Elucidating Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of many-body systems. It is particularly effective in mapping out reaction pathways, identifying transition states, and characterizing intermediates, which are often transient and difficult to observe experimentally.

For 2,6-Dimethyl-4-(trifluoromethylthio)phenol, DFT calculations could be employed to study various reactions, such as its synthesis, oxidation, or participation in coupling reactions. Researchers can model the interaction of the phenol (B47542) with other reagents and calculate the energy profile of the reaction. This profile helps in identifying the lowest energy path, which corresponds to the most likely reaction mechanism. For instance, in the synthesis of related trifluoromethylthiolated compounds, DFT can help to understand the step-wise formation of bonds and the energies associated with each step.

The elucidation of reaction mechanisms through DFT often involves locating the transition state structures, which are first-order saddle points on the potential energy surface. The energy of this transition state relative to the reactants provides the activation energy, a critical parameter for determining reaction rates. Furthermore, any intermediates, which are local minima on the reaction coordinate, can be structurally and energetically characterized.

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling provides a detailed picture of the electronic distribution within a molecule, which is fundamental to its reactivity. For this compound, understanding its electronic structure can predict how it will interact with other molecules.

Key parameters derived from quantum chemical models include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these models. The MEP visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the phenolic oxygen, indicating a site for electrophilic attack, and potentially positive regions influenced by the electron-withdrawing trifluoromethylthio group.

Prediction of Reactivity and Selectivity Parameters

Building upon the electronic structure models, various reactivity and selectivity parameters can be calculated. These "conceptual DFT" descriptors provide a quantitative measure of a molecule's reactivity.

Important global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

Local reactivity descriptors, such as Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these indices could predict whether a reaction is more likely to occur at the phenolic oxygen, the aromatic ring, or potentially the sulfur atom of the trifluoromethylthio group.

Conformational Analysis and Study of Intermolecular Interactions (e.g., Hydrogen Bonding in Phenolic Systems)

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the orientation of the trifluoromethylthio group relative to the phenyl ring and the orientation of the phenolic hydroxyl group are key conformational variables.

Computational methods can systematically explore the potential energy surface to find the global minimum energy conformation and other low-energy conformers. This is particularly important for understanding how the molecule might bind to a receptor or self-assemble.

A critical aspect of phenolic systems is their ability to form hydrogen bonds. The hydroxyl group of this compound can act as a hydrogen bond donor. Computational studies can quantify the strength of these hydrogen bonds with various acceptor molecules. This is vital for understanding its behavior in different solvents and its potential for forming larger molecular assemblies. In the solid state, intermolecular hydrogen bonding plays a significant role in determining the crystal packing. While no direct crystal structure data for this compound is readily available, studies on similar molecules like (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol reveal the presence of intramolecular O—H⋯N hydrogen bonds that influence the molecular conformation. nih.gov

To illustrate the type of data obtained from such computational studies, the following table presents theoretical structural parameters for a related substituted phenol, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, calculated using DFT with the B3LYP functional. nih.gov

| Parameter | Experimental Value | Theoretical (B3LYP) Value |

| C1—O1 Bond Length (Å) | 1.353(2) | 1.376 |

| C15=N1 Bond Length (Å) | 1.273(2) | 1.308 |

| C1—C14—C15—N1 Torsion Angle (°) | -3.9(3) | -0.14 |

| Dihedral Angle between Rings (°) | 85.52(10) | 65.73 |

This data is for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol and serves as an example of the output of DFT calculations.

Applications in Chemical Synthesis and Materials Science Research

2,6-Dimethyl-4-(trifluoromethylthio)phenol as a Synthetic Building Block

The strategic placement of methyl and trifluoromethylthio groups on the phenol (B47542) ring makes this compound a versatile precursor in organic synthesis. These substituents influence the reactivity of the aromatic ring and the phenolic hydroxyl group, allowing for selective chemical transformations.

Precursor in Complex Organic Synthesis

In the realm of complex organic synthesis, this compound serves as a foundational scaffold for constructing more elaborate molecular architectures. The presence of the dimethyl substitution pattern influences the regioselectivity of further reactions. For instance, the electrophilic aromatic substitution on 2,6-dimethylphenol (B121312) cleanly yields the 4-substituted product, which is a key step in the synthesis of this compound itself. rsc.org This controlled reactivity is crucial for incorporating the trifluoromethylthio-substituted phenolic moiety into larger, multifunctional molecules.

The synthesis of this compound can be achieved through the electrophilic trifluoromethylthiolation of 2,6-dimethylphenol. rsc.orgrsc.org A common method involves the use of N-(trifluoromethylsulfanyl)aniline in the presence of an acid promoter like triflic acid or boron trifluoride etherate. rsc.orgrsc.org This reaction demonstrates high regioselectivity, exclusively providing the para-substituted product. rsc.orgrsc.org

| Starting Material | Reagent | Promoter | Product | Reference |

|---|---|---|---|---|

| 2,6-Dimethylphenol | N-(trifluoromethylsulfanyl)aniline | Triflic acid or BF₃·Et₂O | This compound | rsc.orgrsc.org |

Intermediate in the Preparation of Fluorine-Containing Molecular Architectures

The trifluoromethylthio (-SCF3) group is a key functional group in modern chemistry, known for its ability to enhance properties such as lipophilicity and metabolic stability in molecules. researchgate.net this compound is an important intermediate for introducing this group into a variety of molecular frameworks. The phenolic hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions, thereby enabling the construction of diverse fluorine-containing architectures.

Contributions to the Development of Fluorinated Agrochemicals

The incorporation of fluorine and fluorine-containing functional groups has become a critical strategy in the design of modern agrochemicals, often leading to enhanced efficacy and metabolic stability. nih.govresearchgate.net The trifluoromethylthio group, in particular, is found in a number of biologically active compounds. researchgate.net

While direct evidence of this compound's incorporation into commercialized agrochemicals is not extensively documented in the public domain, its structural motifs are relevant to the field. The related compound, 4-(trifluoromethylthio)phenol (B1307856), is a known intermediate in the synthesis of insecticides and acaricides. guidechem.com The principles governing the synthesis and reactivity of this compound are applicable to the broader development of fluorinated pesticides. The introduction of the -SCF3 group can significantly influence the biological activity of a parent compound. researchgate.net

Potential in Functional Materials Research

The unique electronic and steric properties of this compound make it an interesting candidate for research in functional materials. The interplay between the electron-donating methyl groups and the strongly electron-withdrawing trifluoromethylthio group can modulate the electronic characteristics of the molecule.

Modulation of Molecular Properties for Advanced Materials

The introduction of fluorine-containing substituents like the trifluoromethylthio group is a well-established strategy for tuning the properties of organic molecules for applications in advanced materials. rsc.org These modifications can influence intermolecular interactions, solid-state packing, and electronic properties, which are critical for the performance of materials such as organic semiconductors and liquid crystals. The specific substitution pattern of this compound provides a platform for systematically studying the impact of these groups on material properties.

Strategies for Introducing the Trifluoromethylthio Moiety into Diverse Chemical Scaffolds for Enhanced Lipophilicity and Stability

The trifluoromethylthio group (-SCF3) is highly valued in medicinal and agricultural chemistry for its ability to increase the lipophilicity and metabolic stability of molecules. researchgate.net Several methods have been developed for the introduction of this moiety.

One major strategy is electrophilic trifluoromethylthiolation . This involves reagents that deliver an "SCF3+" equivalent to an electron-rich substrate. As seen in the synthesis of this compound, reagents like N-(trifluoromethylsulfanyl)aniline, in combination with a Brønsted or Lewis acid, can effectively trifluoromethylthiolate phenols. rsc.orgrsc.org This method is often highly regioselective. rsc.org

Another approach involves the trifluoromethylation of sulfur-containing precursors . This "indirect" method constructs the -SCF3 group by reacting a trifluoromethyl source with a suitable sulfur-containing starting material. researchgate.net

The choice of strategy depends on the specific substrate and the desired outcome. The development of new and efficient methods for trifluoromethylthiolation remains an active area of research, driven by the significant impact of the -SCF3 group on molecular properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4-(trifluoromethylthio)phenol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or thiolation reactions. For example, reacting 2,6-dimethylphenol with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) under inert conditions (N₂/Ar) in anhydrous solvents like THF or DMF. Catalysts such as triethylamine (Et₃N) are critical for deprotonation and accelerating reaction kinetics . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Yields are sensitive to stoichiometry (1:1.2 phenol-to-reagent ratio) and temperature (60–80°C optimal). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals: aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.3 ppm), and trifluoromethylthio (δ 42–45 ppm in ¹⁹F NMR).

- FT-IR : Confirm SCF₃ group absorption at 1100–1150 cm⁻¹ (C-F stretch) and phenolic O-H stretch at 3200–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M−H]⁻. Use ESI or EI ionization modes for fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (hygroscopicity risk) and oxygen (risk of oxidation at the thioether group). For long-term stability, use argon-purged containers. Purity degradation >5% after 6 months requires re-purification .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The SCF₃ group is strongly electron-withdrawing (-I effect), activating the phenol ring for electrophilic substitution. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C. The para-SCF₃ group directs coupling to the ortho positions relative to the hydroxyl group. Monitor regioselectivity via X-ray crystallography or NOESY NMR .

Q. What computational methods are suitable for predicting the compound’s thermodynamic properties and reaction pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Gibbs free energy for reaction intermediates.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS.

- SAR Analysis : Correlate Hammett σ values of substituents (e.g., SCF₃, CH₃) with experimental pKa (predicted ~9.5 for the phenol group) .

Q. How can contradictions in reported solubility data (e.g., in polar vs. nonpolar solvents) be resolved experimentally?

- Methodological Answer : Perform systematic solubility tests using the shake-flask method. Prepare saturated solutions in solvents (water, ethanol, hexane, DCM) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm) or gravimetric analysis after solvent evaporation. Note discrepancies due to impurities (e.g., residual THF in commercial samples) .

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and solution preparation.

- Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal. Avoid skin contact (irritant risk; see SDS Section 8) .

- Acute Toxicity Testing : Follow OECD Guideline 423 for oral toxicity in rodent models. LC50 values for aquatic toxicity require algal growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.